Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate
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Overview
Description
Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a bromophenyl group, a cyano group, and a hydroxypyridine carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Another method involves the electrophilic aromatic substitution of 4-bromophenylacetic acid, followed by the formation of the cyano group and the esterification of the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Similar in structure but contains an imidazo-thiazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring and exhibits different chemical properties.
Uniqueness
Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H9BrN2O3 |
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Molecular Weight |
333.14 g/mol |
IUPAC Name |
methyl 6-(4-bromophenyl)-3-cyano-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9BrN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18) |
InChI Key |
NHBKOLHBXMFRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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